5-Hydroxyindole-3-acetic Acid (D5)
Overview
Description
Synthesis Analysis
The synthesis of 5-HIAA involves several chemical processes. For instance, Suzuki et al. (1977) isolated 5-HIAA from rice bran, suggesting a natural synthesis pathway. Additionally, Beck and Sedvall (1975) described the synthesis of deuterium-labeled 5-HIAA, indicating the compound's potential for laboratory synthesis and modification (Suzuki et al., 1977); (Beck & Sedvall, 1975).
Molecular Structure Analysis
The molecular structure of 5-HIAA and its derivatives has been extensively studied. Sakaki et al. (1975) investigated the crystal and molecular structure of a related compound, 5-methoxyindole-3-acetic acid, providing insights into the molecular conformation of indoleacetic acids (Sakaki et al., 1975).
Chemical Reactions and Properties
5-HIAA undergoes various chemical reactions, reflecting its complex chemical properties. Napolitano et al. (1988) described the oxidation chemistry of 5-hydroxyindole, a closely related compound, under biomimetic conditions, indicating the reactivity of 5-HIAA in oxidative environments (Napolitano et al., 1988).
Physical Properties Analysis
The physical properties of 5-HIAA, such as solubility and stability, are essential for its application in various fields. The research on its physical properties is less direct but can be inferred from studies focusing on its detection and quantification in biological fluids, as demonstrated by Beck et al. (1977) and Kroll et al. (2002) (Beck et al., 1977); (Kroll et al., 2002).
Chemical Properties Analysis
The chemical properties of 5-HIAA, such as its reactivity and interaction with other substances, have been a subject of study. For example, Liu et al. (2016) explored the electrochemical detection of 5-HIAA, highlighting its electrochemical behavior, which is a key aspect of its chemical properties (Liu et al., 2016).
Scientific Research Applications
Urine Analysis for Carcinoid Tumors : 5-Hydroxyindole-3-acetic acid is used for determining its levels in urine, which is crucial for diagnosing patients suffering from carcinoid tumors (Wahlund & Edĺen, 1981).
Measurement in Body Fluids : It's quantitatively measured in urine and cerebrospinal fluid using high-performance liquid chromatography and fluorometric detection, providing a method with high precision and capacity similar to mass fragmentography but with less sophisticated equipment (Beck, Palmskog, & Hultman, 1977).
Issues with Deuterated Internal Standards : Research highlights potential problems when using deuterated internal standards like D5 for liquid chromatography-tandem mass spectrometry, emphasizing the importance of selecting suitable internal standards and considering solvent effects (Davison, Milan, & Dutton, 2013).
Role in Ergot Fungus Metabolism : Studies have shown that 5-Hydroxyindole-3-acetic acid is a major product in the metabolism of indole-3-acetic acid by ergot fungus, suggesting its role as a detoxication product (Teuscher & Teuscher, 1965).
Online Extraction Methods : Development of online sample clean-up processes for urinary analysis using liquid chromatography–tandem mass spectrometry, offering improvements over traditional methods (Perry & Keevil, 2008).
Clinical Chemistry Analysis : There's significant focus on developing methods for the routine determination of urinary 5-Hydroxyindole-3-acetic acid using various chromatographic technologies (Kroll et al., 2002).
Automated Measurement Techniques : Automated methods incorporating solid-phase extraction and HPLC have been developed for measuring urinary 5-Hydroxyindole-3-acetic acid, demonstrating lower imprecision and quicker analysis times compared to manual methods (Mulder et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2,2-dideuterio-2-[4,6,7-trideuterio-5-[2,2-dideuterio-2-(4,6,7-trideuterio-5-hydroxy-1H-indol-3-yl)acetyl]oxy-1H-indol-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-13-1-3-17-15(7-13)12(10-22-17)6-20(26)27-14-2-4-18-16(8-14)11(9-21-18)5-19(24)25/h1-4,7-10,21-23H,5-6H2,(H,24,25)/i1D,2D,3D,4D,5D2,6D2,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAVMLVMRHBJPE-BZUKVWQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(=O)OC3=CC4=C(C=C3)NC=C4CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1NC=C2C([2H])([2H])C(=O)OC3=C(C4=C(C(=C3[2H])[2H])NC=C4C([2H])([2H])C(=O)O)[2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dideuterio-2-[4,6,7-trideuterio-5-[2,2-dideuterio-2-(4,6,7-trideuterio-5-hydroxy-1H-indol-3-yl)acetyl]oxy-1H-indol-3-yl]acetic acid |
Citations
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